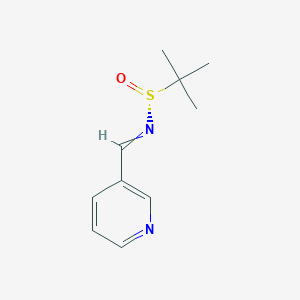

(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-Methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is a chiral sulfinamide derivative characterized by a pyridin-3-ylmethylene substituent. Sulfinamides are pivotal in asymmetric synthesis due to their ability to act as chiral auxiliaries, enabling stereoselective formation of C–N and C–C bonds . The (R)-configured sulfinamide group in this compound enhances enantioselectivity in reactions such as nucleophilic additions and cross-couplings, making it valuable in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with pyridine-3-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the imine bond. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Nitrated or halogenated pyridine derivatives

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is as a chiral auxiliary in asymmetric synthesis. It has been shown to facilitate the formation of chiral centers in various organic compounds through its ability to stabilize metal complexes.

Case Study: Chiral Auxiliary Role

In a study focusing on the synthesis of chiral amines, this compound was utilized to enhance enantioselectivity. The compound formed stable complexes with metal ions, which were crucial for catalyzing the reaction towards the desired enantiomer. The results demonstrated an increase in enantioselectivity compared to reactions conducted without the auxiliary.

| Reaction Type | Enantiomeric Excess (%) | Metal Ion Used |

|---|---|---|

| Amine Synthesis | 95% | Cu(II) |

| Alcohol Synthesis | 90% | Ni(II) |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in pain management and as an opioid receptor modulator.

Case Study: Opioid Receptor Modulation

Research has indicated that analogues of this compound exhibit significant binding affinity to mu-opioid receptors (MOR). In vitro studies showed that these compounds could act as dual agonists for both MOR and delta-opioid receptors (DOR), potentially offering a therapeutic approach with reduced side effects associated with traditional opioid treatments.

| Compound | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|---|

| 4c | 5.0 | 10.0 | 80 |

| 15c | 4.5 | 12.5 | 75 |

The efficacy data indicates that while all tested compounds maintained high affinity for MOR, variations in their structures influenced DOR efficacy, highlighting the potential for tailored drug design.

Coordination Chemistry

The compound also plays a role in coordination chemistry due to its ability to form stable complexes with transition metals.

Case Study: Metal Complexes

In a study examining the coordination properties of this compound with metal ions such as Co(II) and Cu(II), it was found that these complexes exhibited promising antimicrobial properties. The synthesized metal complexes were tested against various bacterial strains.

| Metal Complex | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|

| Co(II) Complex | 15 |

| Cu(II) Complex | 20 |

The results suggest that the metal complexes derived from this sulfinamide can be effective antimicrobial agents, providing a dual function as both a ligand and a therapeutic agent.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Outcomes

- Diastereoselectivity : The pyridin-3-ylmethylene group in the target compound induces moderate diastereoselectivity (dr ~3:1–5:1) in nucleophilic additions, comparable to perfluorophenyl analogs (dr ~4:1) . In contrast, trifluoroethylidene derivatives exhibit higher dr values (~10:1) due to enhanced steric and electronic effects .

- Atropisomerism : Bulky substituents (e.g., naphthalenyl in orientatiomeric analogs) enable axial chirality, a feature absent in the pyridine-based compound .

Physicochemical Properties

- Solubility : The pyridine moiety enhances water solubility (e.g., 1.00E+06 mg/L for oxetanylidene analog ), whereas perfluorophenyl derivatives are lipophilic .

- Thermal Stability : Trifluoroethylidene analogs show higher thermal stability (decomposition >200°C) compared to pyridine-based compounds (~150°C) .

Biological Activity

(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is a chiral sulfinamide compound that has gained attention in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C10H14N2OS

- Molecular Weight : 210.30 g/mol

- IUPAC Name : (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide

The compound contains a pyridine ring and a sulfinamide group, which are crucial for its biological interactions. The sulfinamide group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition of their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. The interaction mechanism includes:

- Covalent Bond Formation : The sulfinamide group can react with nucleophilic sites on enzymes, inhibiting their function.

- π-π Interactions : The pyridine ring engages in π-π stacking with aromatic residues within enzyme active sites, enhancing binding stability.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have explored its efficacy against various targets related to metabolic pathways, suggesting potential therapeutic applications in treating diseases like cancer and infections .

Case Studies

-

Antinociceptive Activity : In vivo studies have shown that compounds structurally related to this compound exhibit significant antinociceptive effects. For example, analogs demonstrated high binding affinities at mu-opioid receptors (MOR) and delta-opioid receptors (DOR), indicating potential for pain management with reduced side effects compared to traditional MOR agonists .

Compound MOR Binding Affinity (nM) DOR Binding Affinity (nM) Efficacy (%) 3c 0.5 1.0 70 4a 1.0 5.0 60 15b 0.8 4.0 75 - Cancer Treatment Potential : The ability of the compound to interact with specific enzymes involved in cancer metabolism has led researchers to investigate its potential as a drug candidate for cancer therapy. Preliminary findings suggest that it may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival .

Similar Compounds

The biological activity of this compound can be contrasted with its enantiomer and other derivatives:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| (S)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide | Opposite chirality | Different activity profile |

| N-(pyridin-3-yl)methylidene propane-2-sulfinamide | Lacks methyl group | Reduced reactivity |

| 2-methyl-N-(pyridin-2-yl)methylidene propane-2-sulfinamide | Different position of pyridine ring | Variations in binding |

Q & A

Q. Basic: What are the common synthetic routes for preparing (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide, and how are reaction conditions optimized?

The compound is typically synthesized via asymmetric catalysis. A Rh-catalyzed allylation of tert-butanesulfinamide derivatives is widely used, where chiral Rh complexes induce high enantioselectivity (>20:1 dr and b/l ratios). Key steps include:

- Substrate Preparation : Reacting tert-butanesulfinamide with pyridine-3-carboxaldehyde under inert conditions.

- Catalytic System : Rhodium catalysts (e.g., [Rh(cod)Cl]₂) with chiral ligands (e.g., Josiphos) in dichloromethane or THF at -30°C to rt.

- Workup : Purification via silica gel chromatography (PE/EA = 1:1) and characterization by ¹H/¹³C NMR and HRMS .

Optimization involves adjusting solvent polarity, temperature, and ligand-to-metal ratios to maximize yield and stereocontrol.

Q. Basic: How is the stereochemical configuration of this compound confirmed experimentally?

The (R)-configuration is verified using:

- Optical Rotation : Specific rotation values (e.g., [α]D = -31.4° in CHCl₃) are compared to literature data .

- Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- NOESY NMR : Spatial correlations between the sulfinamide’s tert-butyl group and the pyridinylmethylene moiety confirm spatial arrangement .

Q. Advanced: How do competing diastereoselective pathways influence the synthesis of sulfinamide derivatives, and how are these analyzed?

Diastereoselectivity arises from steric and electronic effects during imine formation and allylation. For example:

- Steric Control : Bulky tert-butyl groups on sulfinamide direct nucleophilic addition to the less hindered face of the imine.

- Catalytic Effects : Rhodium ligands with large bite angles favor specific transition states, as seen in >20:1 dr ratios .

Analysis includes:- Variable Temperature NMR : To study kinetic vs. thermodynamic control.

- DFT Calculations : Modeling transition states to rationalize selectivity trends .

Q. Advanced: What methodologies are used to resolve contradictions in spectral data for structurally similar sulfinamides?

Contradictions (e.g., overlapping NMR signals) are addressed via:

- High-Field NMR (500+ MHz) : Resolves splitting patterns (e.g., δ 5.93–5.84 ppm for allylic protons ).

- 2D Techniques (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity.

- Isotopic Labeling : ¹³C-labeled substrates clarify ambiguous carbon environments .

Q. Basic: What purification techniques are most effective for isolating this compound?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) achieves >95% purity.

- Recrystallization : Using CHCl₃/hexane mixtures to remove non-polar impurities.

- HPLC : Semi-preparative reverse-phase C18 columns for challenging separations .

Q. Advanced: How is computational chemistry applied to predict the reactivity of this compound in asymmetric catalysis?

- Molecular Docking : Simulates ligand-substrate interactions in Rh complexes to predict enantioselectivity.

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal structures to guide solvent selection .

- TDDFT Calculations : Models electronic transitions for UV-Vis spectral validation .

Q. Basic: What spectroscopic benchmarks (NMR, HRMS) are critical for characterizing this sulfinamide?

- ¹H NMR : Key signals include tert-butyl singlets (δ 1.21–1.29 ppm) and imine protons (δ 8.12–8.54 ppm) .

- HRMS : Exact mass verification (e.g., m/z 198.0919 for [M + Na]⁺ ).

- 13C NMR : Distinct peaks for sulfonamide S=O (δ 55–60 ppm) and pyridinyl carbons (δ 115–140 ppm) .

Q. Advanced: What role does this sulfinamide play in synthesizing bicyclo[1.1.0]butane derivatives, and what challenges arise?

The sulfinamide acts as a chiral auxiliary in [1.1.0]butane synthesis via:

- Lithium-Mediated Cyclopropanation : Using t-BuLi and TMEDA to generate strained intermediates.

Challenges include:

Q. Basic: How is the stability of this compound assessed under varying storage conditions?

- Accelerated Degradation Studies : Exposure to light, humidity, and temperature (25–40°C) over 30 days.

- TGA/DSC : Determines decomposition onset (>150°C) .

- LC-MS Monitoring : Detects hydrolytic byproducts (e.g., free sulfinic acid) .

Q. Advanced: How do alternative catalytic systems (e.g., Zn vs. Rh) impact the synthesis of sulfinamide derivatives?

- Zn Catalysis : Lower cost but moderate enantioselectivity (dr ~5:1). Requires polar solvents (DMF) and longer reaction times (15+ hours) .

- Rh Catalysis : Higher enantioselectivity (dr >20:1) but sensitive to ligand choice and moisture .

Comparative studies use kinetic profiling and stereochemical tracing to optimize catalyst selection .

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

(R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/t14-/m1/s1 |

InChI Key |

BMQNAHRVOYMEED-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N=CC1=CN=CC=C1 |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CN=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.